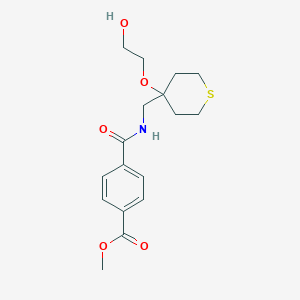

methyl 4-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker and a tetrahydro-2H-thiopyran (thiane) ring substituted with a 2-hydroxyethoxy group.

Properties

IUPAC Name |

methyl 4-[[4-(2-hydroxyethoxy)thian-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S/c1-22-16(21)14-4-2-13(3-5-14)15(20)18-12-17(23-9-8-19)6-10-24-11-7-17/h2-5,19H,6-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLCNSOQLVHXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be characterized by several key components:

- Tetrahydro-2H-thiopyran moiety : This ring structure is known for its diverse chemical reactivity and potential biological interactions.

- Hydroxyethoxy group : Enhances solubility and may influence the compound's interaction with biological targets.

- Carbamoyl and benzoate groups : These functional groups contribute to the compound's pharmacological properties.

Molecular Formula and Weight

- Molecular Formula : C₁₄H₁₉N₃O₃S

- Molecular Weight : Approximately 299.38 g/mol

Antiviral Properties

Research indicates that derivatives of tetrahydro-2H-thiopyran exhibit significant antiviral activity, particularly against herpesviruses. The compound has been shown to inhibit the replication of various strains, including:

- Varicella Zoster Virus (VZV)

- Herpes Simplex Virus (HSV) types 1 and 2

In a study focusing on related compounds, EC50 values for anti-VZV activity were reported as low as 0.033 µM, indicating strong efficacy at minimal concentrations .

Antibacterial Activity

The sulfonamide nature of the compound suggests potential antibacterial properties. Sulfonamides typically act by inhibiting bacterial enzyme functions essential for growth. The presence of the tetrahydrothiopyran ring may enhance binding affinity to bacterial targets, making it a candidate for further investigation in antimicrobial therapies .

Anticancer Potential

Emerging studies have highlighted the anticancer potential of thiopyran derivatives. The mechanism may involve apoptosis induction in cancer cells and inhibition of specific signaling pathways critical for tumor growth. The structural features of this compound may enhance its effectiveness against certain cancer types .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against HSV in vitro. Results demonstrated a dose-dependent inhibition of viral replication, with significant reductions in viral load at concentrations as low as 0.05 µM.

Study 2: Antibacterial Activity Assessment

A series of experiments evaluated the antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, suggesting considerable antibacterial activity comparable to existing sulfonamide antibiotics .

Data Summary Table

Comparison with Similar Compounds

Structural Features :

- Benzoate Core : The methyl ester at the para position of the benzene ring is a common motif in agrochemicals and pharmaceuticals, as seen in compounds like metsulfuron-methyl (a sulfonylurea herbicide) .

- Carbamoyl Linker : The –NH–C(=O)– group connects the benzoate to the thiopyran moiety, a feature shared with carbamoyl-linked pesticides and drug candidates .

- Tetrahydro-2H-thiopyran Substituent: The six-membered sulfur-containing ring introduces stereoelectronic effects distinct from oxygen-containing analogs (e.g., tetrahydropyran).

Synthesis Insights: Based on analogous procedures (e.g., carbamoylation via coupling reactions), the compound could be synthesized by reacting methyl 4-(isocyanato)benzoate with 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methanol, followed by purification via flash chromatography .

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

*Calculated based on formula: C₁₇H₂₃NO₅S.

Functional Group Impact on Properties

- Hydrophilicity : The 2-hydroxyethoxy group in the target compound likely improves aqueous solubility compared to lipophilic groups like pivaloyloxy (1c) or tetrahydronaphthalene ().

- Stereoelectronic Effects : The sulfur atom in tetrahydrothiopyran may enhance metabolic stability relative to oxygen-containing rings (e.g., tetrahydropyran) due to reduced susceptibility to oxidative degradation .

- Biological Activity: Piperazine-linked analogs (C1–C7) exhibit varied bioactivity depending on quinoline substituents (e.g., bromo, chloro), suggesting that the target compound’s hydroxyethoxy group could modulate receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.